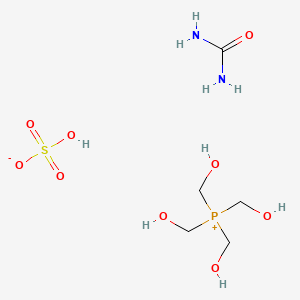

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea

Vue d'ensemble

Description

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea is a complex chemical compound that finds applications in various industries. This compound is known for its flame-retardant properties and is widely used in the textile industry. It also serves as a biocide in water treatment and as a tanning agent in the leather industry .

Méthodes De Préparation

The synthesis of hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea involves the reaction of phosphine with formaldehyde and sulfuric acid. The reaction is typically carried out at a temperature range of 40-50°C. The phosphine gas is absorbed into an aqueous solution of formaldehyde and sulfuric acid, resulting in the formation of the desired compound . Industrial production methods often utilize waste gases from other chemical processes, making the production more environmentally friendly .

Analyse Des Réactions Chimiques

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide and formaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used. For example, adjusting the pH of the solution can lead to the formation of different phosphine derivatives .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and stabilizer for nanoparticles. In biology, it serves as a biocide for water systems, helping to control microbial growth. In medicine, it is used as an oxygen scavenger. Additionally, it is employed in the textile industry as a flame retardant and in the leather industry as a tanning agent .

Mécanisme D'action

The mechanism of action of hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea involves the release of reactive species such as tris(hydroxymethyl)phosphine and formaldehyde. These reactive species interact with various molecular targets, leading to the desired effects. For example, in its role as a biocide, the compound disrupts microbial cell membranes, leading to cell death .

Comparaison Avec Des Composés Similaires

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea is unique in its combination of properties. Similar compounds include tetrakis(hydroxymethyl)phosphonium chloride and tris(hydroxymethyl)phosphine oxide. While these compounds share some properties, such as flame retardancy and biocidal activity, this compound is distinguished by its polymeric nature and its specific applications in various industries .

Activité Biologique

Hydrogen sulfate; tetrakis(hydroxymethyl)phosphanium; urea, commonly referred to as THPU, is a compound that has garnered attention in various fields, particularly in biochemistry and environmental science. This article aims to explore its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

THPU is a phosphonium salt characterized by the presence of a tetrakis(hydroxymethyl)phosphonium cation and a hydrogen sulfate anion. Its unique structure allows for various interactions with biological systems, influencing its activity.

Mechanisms of Biological Activity

The biological activity of THPU can be attributed to its interactions at the molecular level, including:

- Enzyme Modulation : THPU can influence enzyme activity through competitive inhibition or allosteric modulation. This interaction is crucial in pathways involving metabolic processes.

- Membrane Disruption : The compound has shown efficacy in disrupting microbial cell membranes, leading to increased permeability and cell death .

- Biofilm Formation : Interestingly, sub-minimum inhibitory concentrations of THPU have been observed to stimulate biofilm formation in certain bacteria, such as Pseudomonas aeruginosa, which can enhance corrosion processes in industrial settings .

Antimicrobial Properties

Research indicates that THPU exhibits significant antimicrobial activity against various pathogens. A study demonstrated that THPU effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a biocide in industrial applications .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 128 µg/ml |

| Escherichia coli | 12 | 256 µg/ml |

| Klebsiella pneumoniae | 14 | 128 µg/ml |

Case Study: Sludge Biodegradability Enhancement

A significant application of THPU was reported in a study focusing on enhancing sludge biodegradability. The use of tetrakis(hydroxymethyl)phosphonium sulfate (THPS), a related compound, led to improved volatile fatty acid production during anaerobic digestion processes. The pretreatment with THPS resulted in a 4.35-fold increase in fatty acid production compared to untreated sludge, indicating its effectiveness in enhancing microbial activity and substrate availability .

Toxicological Considerations

While THPU demonstrates promising biological activity, it is essential to consider its toxicity profile. Acute toxicity studies have shown that exposure can lead to adverse effects, including reduced cholinesterase activity and potential immunological effects such as leukopenia . These findings underscore the importance of evaluating safety profiles when considering THPU for practical applications.

Propriétés

IUPAC Name |

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O4P.CH4N2O.H2O4S/c5-1-9(2-6,3-7)4-8;2-1(3)4;1-5(2,3)4/h5-8H,1-4H2;(H4,2,3,4);(H2,1,2,3,4)/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQVFBAWZJWILK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.C(=O)(N)N.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H17N2O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

63502-25-0 | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, sulphate (2:1) (salt), polymer with urea. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.